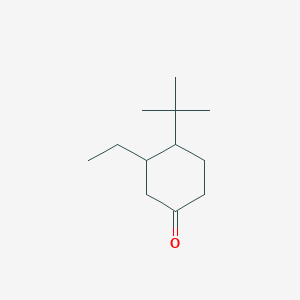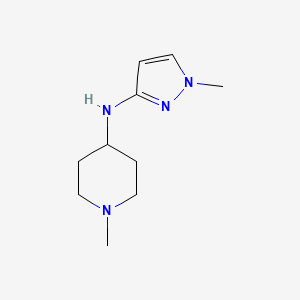
5-Bromo-6-(tert-butoxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-(tert-butoxy)pyridin-3-amine: is an organic compound with the molecular formula C9H13BrN2O and a molecular weight of 245.12 g/mol . This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-(tert-butoxy)pyridin-3-amine typically involves the bromination of a pyridine derivative followed by the introduction of a tert-butoxy group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) . The tert-butoxy group can be introduced using tert-butyl alcohol in the presence of an acid catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and tert-butylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-6-(tert-butoxy)pyridin-3-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include or under mild conditions.
Oxidation: Reagents such as or are used.
Reduction: Reducing agents like or are employed.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized pyridine derivatives.
Reduction Products: Reduced amine derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-6-(tert-butoxy)pyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules that can act as potential drug candidates. It is also used in the study of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of 5-Bromo-6-(tert-butoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecules .
Comparison with Similar Compounds
- 6-Bromo-5-(tert-butyl)pyridin-3-amine
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine
Uniqueness: 5-Bromo-6-(tert-butoxy)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules and potential drug candidates .
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
5-bromo-6-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2O/c1-9(2,3)13-8-7(10)4-6(11)5-12-8/h4-5H,11H2,1-3H3 |
InChI Key |
JUEQMTYLPWNHRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


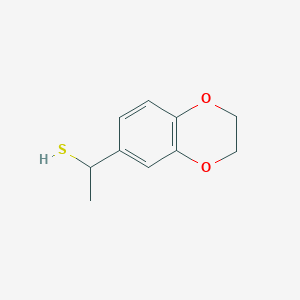
![1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13285549.png)
![N-{2-[(thian-4-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13285551.png)
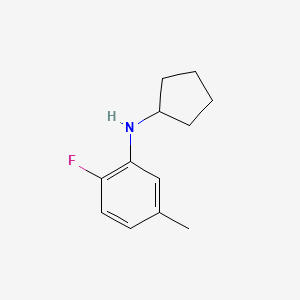

![2-[(Oxan-4-ylmethyl)amino]butan-1-ol](/img/structure/B13285569.png)

![1-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B13285583.png)
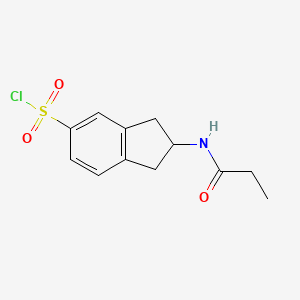

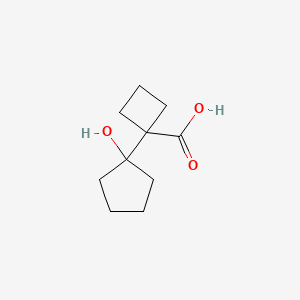
![{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine](/img/structure/B13285602.png)
